(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride
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Overview
Description
(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxy group at the 5th position and an amine group at the 3rd position of the piperidine ring The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methoxylation: Introduction of the methoxy group at the 5th position can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Secondary amines, Tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The methoxy and amine groups play a crucial role in binding to the target sites, influencing the compound’s pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-3-iodo-2,2,5-trimethylheptane
- Cycloheximide
- Saxagliptin
Uniqueness
(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, receptor binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C6H16Cl2N2O |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(3S,5S)-5-methoxypiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-6-2-5(7)3-8-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
OYMMSUWUIIHPMM-USPAICOZSA-N |
Isomeric SMILES |
CO[C@H]1C[C@@H](CNC1)N.Cl.Cl |
Canonical SMILES |
COC1CC(CNC1)N.Cl.Cl |
Origin of Product |
United States |
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